2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,2,3]triazole moiety linked to an acetamide group, which is further connected to a chlorophenyl and methylthiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for developing new drugs, particularly for targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, including the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar triazole core and have been studied for their anticancer properties.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid:
Uniqueness
The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-17(27-19(22-12)13-6-2-3-7-14(13)20)10-21-18(26)11-25-16-9-5-4-8-15(16)23-24-25/h2-9H,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFILGDENIRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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